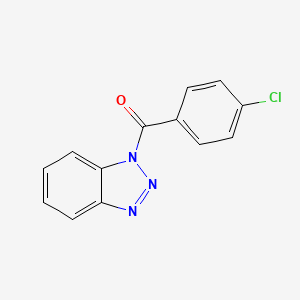

1-(4-Chlorobenzoyl)-1H-benzotriazole

Description

Significance of Benzotriazole (B28993) as a Versatile Synthetic Auxiliary

Benzotriazole (BtH) is an inexpensive, stable, and odorless heterocyclic compound that has become an indispensable tool in organic synthesis. ijariie.com Its value lies in a combination of properties that allow it to be easily incorporated into a molecule, activate it for subsequent reactions, and then be readily removed as a stable leaving group. researchgate.net

Table 1: Physicochemical Properties of Benzotriazole

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅N₃ |

| Molar Mass | 119.127 g·mol⁻¹ wikipedia.org |

| Melting Point | 100 °C wikipedia.orgchemicalbook.com |

| Boiling Point | 350 °C chemicalbook.com |

| Acidity (pKa) | 8.2 wikipedia.orglupinepublishers.comindexcopernicus.com |

| Basicity (pKa of conjugate acid) | < 0 lupinepublishers.comindexcopernicus.comlupinepublishers.com |

The application of benzotriazole as a synthetic auxiliary in the field of organic chemistry was first reported in 1980. lupinepublishers.comindexcopernicus.comlupinepublishers.com Following its initial introduction, its use expanded significantly, particularly in the construction of complex monocyclic and bicyclic heterocyclic compounds that are otherwise challenging to prepare. lupinepublishers.comindexcopernicus.comlupinepublishers.com Benzotriazole-assisted chemistry has since been successfully employed in diverse areas, including peptide synthesis and the formation of various carbon-heteroatom bonds. lupinepublishers.comresearchgate.net

A key feature of benzotriazole's utility is its ability to function as an excellent leaving group. lupinepublishers.comindexcopernicus.com The benzotriazole anion is stabilized by the aromatic nature of the fused ring system, making its departure from a molecule energetically favorable. chemicalbook.com This property is central to the reactivity of N-acylbenzotriazoles, where the benzotriazole moiety is eliminated during the acylation of a nucleophile. thieme-connect.comnih.gov This reliable function as a leaving group is exploited in a wide range of transformations with various carbonyl compounds. researchgate.netnih.gov

Benzotriazole exhibits both weak acidic and weak basic properties. lupinepublishers.comindexcopernicus.comlupinepublishers.com It is a weak acid with a pKa of approximately 8.2 and an even weaker base, with the pKa of its conjugate acid being less than 0. wikipedia.orglupinepublishers.comindexcopernicus.com This amphoteric nature contributes to its versatility. ijariie.com For instance, the acidity of the N-H proton allows for easy deprotonation to form the benzotriazolide anion, which can then participate in nucleophilic substitution reactions. This dual acid-base character is a significant factor in its broad synthetic applications. lupinepublishers.comindexcopernicus.com

The benzotriazole ring system possesses both electron-donating and electron-attracting characteristics, a duality that underpins its wide-ranging applications in synthesis. lupinepublishers.comindexcopernicus.comlupinepublishers.com It can act as a precursor to radicals or carbanions and can also function as an electron donor. researchgate.netnih.gov The electronic structure of N-substituted benzotriazoles has been studied, revealing that the mode of substituent attachment (to N1 or N2) influences the electronic properties and stability of the molecule. This tunable electronic nature allows it to activate molecules toward a variety of chemical transformations.

Overview of N-Acylbenzotriazoles as Highly Efficient Acylating Agents

N-acylbenzotriazoles offer several distinct advantages over conventional acylating agents like acyl chlorides and acid anhydrides. lupinepublishers.comscielo.org.mx They are typically stable, crystalline solids that can be stored at room temperature without decomposition, unlike many highly reactive and moisture-sensitive acyl chlorides. scielo.org.mx Reactions involving N-acylbenzotriazoles proceed under neutral and mild conditions, avoiding the exothermic nature of reactions with acyl halides and the need for strong bases or high pressure often required for ester acylations. acs.orgorganic-chemistry.org Furthermore, their use minimizes side reactions, such as the diacylation that can occur with traditional methods, and prevents racemization when working with chiral molecules. thieme-connect.comscielo.org.mx

Table 2: Comparison of Acylating Agents

| Feature | N-Acylbenzotriazoles | Acyl Chlorides | Acid Anhydrides |

|---|---|---|---|

| Stability | Stable, crystalline solids scielo.org.mx | Often unstable, moisture-sensitive scielo.org.mx | More stable than acyl chlorides, but can be reactive acs.org |

| Handling | Easy to handle arkat-usa.org | Corrosive, often fuming liquids chemrevise.org | Less hazardous than acyl chlorides chemrevise.org |

| Reaction Conditions | Mild, often neutral thieme-connect.comorganic-chemistry.org | Often highly exothermic, may require base acs.org | Can require catalysts or heat acs.org |

| Byproducts | Benzotriazole (recoverable) mdpi.com | HCl (corrosive gas) chemrevise.org | Carboxylic acid chemrevise.org |

| Side Reactions | Minimal; avoids diacylation and racemization thieme-connect.comscielo.org.mx | Prone to various side reactions | Can form imides with primary amines acs.org |

Stability and Handling Characteristics

A key advantage of N-acylbenzotriazoles in synthetic chemistry is their notable stability and ease of handling compared to more reactive acylating agents. thieme-connect.com Unlike acyl chlorides, which are sensitive to moisture, N-acylbenzotriazoles are generally stable, crystalline solids that can be handled in the air. thieme-connect.comscispace.com Research has demonstrated that they are often stable in the presence of water for short durations at room temperature. scispace.com This inherent stability simplifies experimental procedures and workups. organic-chemistry.org

The stability of the benzotriazole-containing intermediates has made this methodology attractive for a wide range of organic transformations. thieme-connect.com It is noteworthy that while benzotriazole-based compounds are typically stable, related heterocyclic families, such as hydroxytetrazoles, have been found to be explosive under certain conditions, highlighting the favorable handling characteristics of the triazole class. rsc.org

Table 1: Stability and Handling Profile of N-Acylbenzotriazoles

| Characteristic | Description | Reference |

|---|---|---|

| Physical State | Typically crystalline, solid compounds. | scispace.com |

| Air Stability | Generally stable and can be handled in air without special precautions. | scispace.com |

| Moisture Tolerance | More stable than corresponding acyl chlorides; can withstand short periods in water at 20°C. | thieme-connect.comscispace.com |

| Handling | Considered safer and easier to handle than many traditional acylating agents like acyl halides. | thieme-connect.comorganic-chemistry.org |

| Reactivity | More reactive than N-acylimidazoles but less so than acyl chlorides, offering a balance of reactivity and stability. | scispace.comlibretexts.org |

Specific Focus: 1-(4-Chlorobenzoyl)-1H-benzotriazole as a Model Compound

This compound serves as an exemplary model compound that demonstrates the synthetic utility of the N-acylbenzotriazole class. Its defined structure and predictable reactivity make it a valuable tool for researchers exploring new synthetic methodologies.

The compound is a solid at room temperature with a distinct melting point, reflecting the crystalline nature of N-acylbenzotriazoles. chemicalbook.comsigmaaldrich.com Its molecular structure combines the reactive N-acylbenzotriazole functionality with a 4-chlorobenzoyl group, allowing it to be used in a variety of nucleophilic acyl substitution reactions. chemicalbook.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4231-70-3 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₁₃H₈ClN₃O | chemicalbook.comsigmaaldrich.comuni.lu |

| Molecular Weight | 257.68 g/mol | chemicalbook.comsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Melting Point | 135-139 °C | chemicalbook.comsigmaaldrich.com |

As a model reactant, this compound is employed in a range of chemical reactions to synthesize more complex molecules. Its utility as an acylating agent is well-documented, where it transfers the 4-chlorobenzoyl group to various nucleophiles. chemicalbook.comsigmaaldrich.com This reactivity is fundamental to its role in building blocks for larger chemical structures. Research applications have demonstrated its use as a reactant in C-C bond formation and other key synthetic steps. sigmaaldrich.com

Table 3: Synthetic Applications of this compound as a Reactant

| Reaction Type | Product Class | Reference |

|---|---|---|

| Acylation of amines | Amides | chemicalbook.comsigmaaldrich.com |

| Coupling of N-acylbenzotriazoles | 1,2-Diketones | chemicalbook.comsigmaaldrich.com |

| Phenylation | Diketone oximes | chemicalbook.comsigmaaldrich.com |

| Acylation of sodium azide (B81097) | Acyl azides | sigmaaldrich.com |

| Chemoselective reduction | Varies based on reducing agent and conditions | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-yl-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-10-7-5-9(6-8-10)13(18)17-12-4-2-1-3-11(12)15-16-17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJBQVQHDXUDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353640 | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-70-3 | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorobenzoyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Studies of 1 4 Chlorobenzoyl 1h Benzotriazole

Mechanism of Action as an Acylating Agent

1-(4-Chlorobenzoyl)-1H-benzotriazole is a prominent member of the N-acylbenzotriazoles class, which are highly effective acylating agents. researchgate.net Their utility in organic synthesis stems from their ability to transfer the acyl group to various nucleophiles under generally mild conditions. researchgate.net The core mechanism involves a nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon of the 4-chlorobenzoyl group. The reactivity of this carbonyl group is significantly enhanced by the attached benzotriazole (B28993) ring, which acts as an efficient leaving group. The electron-withdrawing nature of the triazole system polarizes the carbonyl bond, making it more susceptible to nucleophilic attack. This activation strategy allows for efficient N-, O-, C-, and S-acylation reactions, providing a versatile alternative to more traditional acylating agents like acid chlorides, especially when the latter are unstable or difficult to prepare. researchgate.net

N-acylbenzotriazoles, such as this compound, are widely employed for N-acylation, a fundamental transformation for creating amide bonds. nih.gov These reagents react readily with a broad range of nitrogen nucleophiles, including primary and secondary amines, to produce the corresponding amides in good to excellent yields. researchgate.netresearchgate.net The reactions are often conducted under mild conditions, and in some cases, can be performed in environmentally benign solvents like water. nih.govresearchgate.net This method has proven effective for the synthesis of various amides, including amino acid aryl amides and drug conjugates, with the key advantages of being straightforward, having short reaction times, and proceeding with minimal racemization for chiral substrates. nih.govresearchgate.net

The versatility of this method is demonstrated by its application to various amine substrates. For instance, N-acylbenzotriazoles have been successfully used to acylate a range of anilines and other amines, with reactions often reaching completion at room temperature or with gentle heating. researchgate.net

Table 1: Examples of N-Acylation Reactions Using N-Acylbenzotriazoles

| Amine Substrate | Acylating Agent | Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| 4-Bromoaniline | N-Acetylbenzotriazole | Water, Microwave | N-(4-Bromophenyl)acetamide | 94 | researchgate.net |

| Phenylalanine | N-(Boc-phenylalanyl)-benzotriazole | Water, Room Temp, 2-3h | Boc-Phe-Phe-NH₂ | 94 | |

| p-Aminophenol | Imidazolium-supported N-acetyl benzotriazole | Water, DMAP, Microwave, 15 min | Paracetamol | 93 | |

| L-cysteine | 1-Acetyl-1H-benzotriazole | Methanol, 21°C, 3h | N-acetylcysteine | High |

This table is interactive. You can sort and filter the data.

The application of N-acylbenzotriazoles extends to O-acylation reactions for the synthesis of esters. researchgate.net These reagents serve as efficient acyl donors to alcohol nucleophiles. researchgate.netresearchgate.net A significant application is the esterification of sterically hindered alcohols, such as tertiary alcohols, which can be challenging with other methods. researchgate.netresearchgate.net The reaction often proceeds by forming the benzotriazole ester in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net The resulting activated intermediate then reacts with the alcohol, often catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP) or calcinated hydrotalcite, to yield the desired ester. researchgate.net

This methodology has been successfully applied to various carboxylic acids and alcohols, demonstrating its broad applicability. researchgate.net

Table 2: Examples of O-Acylation of tert-Butyl Alcohol

| Carboxylic Acid | Base | Solvent | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Phenylacetic acid | DMAP | Chloroform | 98 | researchgate.net |

| Phenylacetic acid | Calcinated Hydrotalcite | Chloroform | 95 | researchgate.net |

| (4-Methoxyphenyl)acetic acid | DMAP | Chloroform | 98 | researchgate.net |

This table is interactive. You can sort and filter the data.

1-Acylbenzotriazoles are also effective reagents for C-acylation reactions, enabling the formation of carbon-carbon bonds. researchgate.net They are particularly useful for the acylation of heterocycles and other carbon nucleophiles. researchgate.netresearchgate.net For example, they can be used for the regioselective conversion of ketones into β-diketones when reacted with the ketone's enolate, typically generated using a base like lithium diisopropylamide (LDA). researchgate.net This transformation is valuable in synthetic chemistry for building more complex molecular architectures. The reaction of this compound with heterocycles provides a direct route to functionalized molecules that are of interest in medicinal chemistry and materials science. researchgate.netchemicalbook.com

In addition to N-, O-, and C-acylations, N-acylbenzotriazoles are capable of acylating sulfur nucleophiles to form thioesters and other S-acylated compounds. researchgate.net This reactivity has been harnessed for the regioselective acylation of molecules containing multiple nucleophilic sites, such as cysteine. researchgate.net By carefully controlling the reaction conditions (e.g., presence or absence of a base), it is possible to selectively acylate either the sulfur or the nitrogen atom of L-cysteine. researchgate.net For instance, the reaction of N-acyl-1H-benzotriazoles with L-cysteine in an aqueous acetonitrile (B52724) mixture without a base leads exclusively to S-acylation. researchgate.net This chemoselective S-acylation is crucial for the synthesis of peptidomimetics and other complex biomolecules where precise control over reactivity is required. researchgate.net

Chemoselective Transformations

This compound is not only a versatile acylating agent but also a reactant in various chemoselective transformations. chemicalbook.comsigmaaldrich.com Chemoselectivity is a critical concept in organic synthesis, referring to the preferential reaction of one functional group in the presence of others. The unique reactivity profile of this compound allows it to participate in specific reactions while leaving other functional groups in the molecule intact.

The chemoselective reduction of this compound is a notable transformation. chemicalbook.comsigmaaldrich.com While N-acylbenzotriazoles are primarily acylating agents, the benzotriazole moiety itself can influence the reactivity of the acyl group towards reducing agents. This allows for selective transformations where the carbonyl group can be reduced in the presence of other reducible functional groups within the same or different molecules. For example, methods utilizing esters of 1-hydroxybenzotriazole (HOBt) as high-reactivity intermediates are compatible with a variety of reducible functional groups, enabling selective reductions of carboxylic acids. researchgate.net This type of chemoselectivity is highly valuable in multi-step syntheses, where protecting group strategies can be minimized, leading to more efficient and atom-economical processes.

Acylation of Specific Nucleophiles (e.g., Sodium Azide)

This compound serves as an effective acylating agent, a property that extends to its reactions with specific nucleophiles like sodium azide (B81097). N-acylbenzotriazoles are recognized as versatile reagents for the acylation of sodium azide. sigmaaldrich.com This reactivity is part of a broader capability of N-acylbenzotriazoles to act as advantageous N-, C-, S-, and O-acylating agents. thieme-connect.comresearchgate.net The reaction with sodium azide is significant as it provides a pathway to the corresponding acyl azide.

The general mechanism for the acylation of a nucleophile by an N-acylbenzotriazole involves the attack of the nucleophile on the carbonyl carbon of the acyl group. The benzotriazole moiety functions as an excellent leaving group, facilitating the transfer of the acyl group to the nucleophile. nih.govlupinepublishers.com In the case of sodium azide, the azide anion (N₃⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This results in the formation of 4-chlorobenzoyl azide and the release of the benzotriazolide anion.

This reaction is typically carried out under mild conditions, which is a significant advantage over methods that might require harsher reagents or precursors like acyl chlorides that can be unstable or difficult to handle. organic-chemistry.orgorganic-chemistry.org

Table 1: Acylation of Sodium Azide by this compound

| Reactant 1 | Reactant 2 | Product | Leaving Group |

|---|

Benzotriazole as a Versatile Leaving Group in Various Organic Reactions

A defining characteristic of the chemistry of this compound and related N-acylbenzotriazoles is the exceptional ability of the benzotriazole (Bt) moiety to function as a leaving group. nih.govlupinepublishers.com This property is fundamental to its role as a superior acylating agent in a multitude of organic transformations. thieme-connect.com The stability of the resulting benzotriazolide anion makes the forward reaction—the transfer of the acyl group—thermodynamically favorable.

The versatility of the benzotriazole leaving group is demonstrated in its application for:

N-acylation: The synthesis of primary, secondary, and tertiary amides from aqueous ammonia (B1221849) and amines. organic-chemistry.org This methodology is also extended to the synthesis of peptides, where N-protected aminoacylbenzotriazoles are coupled with amino acids. lupinepublishers.com

O-acylation: The formation of esters from alcohols.

S-acylation: The reaction with thiols to produce thiol esters, which are key intermediates in various synthetic pathways. organic-chemistry.org

C-acylation: The creation of carbon-carbon bonds by acylating carbanions derived from ketones, cyanides, and sulfones. researchgate.net This includes the synthesis of 1,2-diketones through the coupling of N-acylbenzotriazoles. sigmaaldrich.com

The benzotriazole methodology, developed extensively by Katritzky and co-workers, presents a stable, easy-to-handle alternative to traditional acylating agents like acid chlorides and anhydrides. nih.govorganic-chemistry.org This approach avoids the often harsh conditions and corrosive byproducts associated with those reagents. organic-chemistry.org The reaction proceeds smoothly under neutral or mild conditions, broadening its applicability to sensitive substrates. organic-chemistry.orgorganic-chemistry.org

Investigating Reaction Pathways and Intermediates using Advanced Techniques

The elucidation of reaction mechanisms for compounds like this compound relies on a combination of experimental and computational methods. Advanced analytical and spectroscopic techniques are crucial for identifying transient intermediates and understanding reaction pathways.

Mass spectrometry, for instance, is a powerful tool for identifying species and investigating reactions in the gas phase, allowing for the real-time tracking of intermediates and products. helmholtz-berlin.de While a specific study on this compound is not detailed, the methodology applied to study the gas-phase chemistry of other complex organic reactions, such as the aerosol-assisted chemical vapor deposition (AACVD) of Zn(O,S) films, demonstrates the potential of this technique. helmholtz-berlin.de In such studies, the influence of various reactants and conditions on the decomposition process can be monitored, providing mechanistic insights. helmholtz-berlin.de

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into reaction mechanisms. researchgate.net For similar N-acyl systems, DFT calculations (e.g., at the B3LYP/6-311++G(2d,2p) level) are used to optimize the geometries of reactants, transition states, and products. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state connects the intended reactants and products. researchgate.net These computational studies can determine activation energies for different potential pathways, helping to predict the most likely mechanism. For example, in a novel synthesis of benzotriazolyl alkyl esters from N-acylbenzotriazoles, a mechanism was hypothesized involving the in situ formation of chloromethyl benzotriazole and an acyloxy anion intermediate. nih.gov Such hypotheses can be rigorously tested and refined using DFT calculations to map the potential energy surface of the reaction.

Table 2: Advanced Techniques for Mechanistic Investigation

| Technique | Application | Insights Gained |

|---|---|---|

| Mass Spectrometry | Identification of gas-phase species | Real-time tracking of intermediates and products, understanding decomposition pathways. helmholtz-berlin.de |

| Density Functional Theory (DFT) | Calculation of molecular geometries and energies | Optimization of reactant, transition state, and product structures; determination of activation energies. researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | Confirmation of transition state connectivity | Verification of reaction pathways between reactants and products. researchgate.net |

Gas-Phase Thermolysis Studies and Their Mechanistic Implications

Gas-phase thermolysis is a key reaction for which this compound is utilized as a reactant. sigmaaldrich.com Such studies provide fundamental insights into the molecule's thermal stability and decomposition pathways in the absence of solvent effects. The mechanistic implications derived from these studies are crucial for understanding the intrinsic reactivity of the compound.

In the context of this compound, thermolysis would likely initiate with the cleavage of the weakest bond(s). The N-N bond within the triazole ring or the N-C bond connecting the benzotriazole to the carbonyl group are potential points of initial fragmentation. The process could lead to the formation of radical species and the elimination of stable molecules like nitrogen gas (N₂). The subsequent reactions of the resulting 4-chlorobenzoyl radical would dictate the final product distribution. Investigating these processes, often using mass spectrometry, allows for the identification of decomposition products and helps in constructing a plausible mechanistic pathway. helmholtz-berlin.de Understanding these pathways is not only of academic interest but also has practical implications for applications where the material might be subjected to high temperatures.

Applications in Diverse Areas of Organic Synthesis

Synthesis of Amides and Esters

N-acylbenzotriazoles, such as 1-(4-Chlorobenzoyl)-1H-benzotriazole, are exceptionally efficient reagents for the preparation of amides and esters. scispace.com They react readily with a wide range of primary and secondary amines, as well as ammonia (B1221849), to produce the corresponding amides in high yields. nih.gov This method avoids the often harsh and exothermic conditions associated with acyl chlorides and the need for strong catalysts sometimes required for ester-based acylations. nih.gov The reactions are typically carried out in common solvents like tetrahydrofuran (B95107) (THF) at room temperature, and the workup is straightforward, as the primary byproduct, 1H-benzotriazole, is easily removed. scispace.com This methodology is also applicable to solid-phase synthesis, highlighting its versatility. scispace.com

The utility extends to the synthesis of esters, although this application is sometimes less direct. While direct reaction with alcohols can be slow, high yields of aromatic esters have been achieved using neat alcohols under microwave conditions or by reacting the N-acylbenzotriazole with more nucleophilic alkoxides. The synthesis of thioesters, important intermediates in their own right, also proceeds in excellent yields (76-99%) under mild conditions by reacting N-acylbenzotriazoles with various thiols in the presence of a base like triethylamine.

Table 1: Synthesis of Amides from N-Acylbenzotriazoles This table presents a selection of amides synthesized from various N-acylbenzotriazoles and amines, demonstrating the general applicability of the method.

| N-Acylbenzotriazole | Amine | Product | Yield (%) |

| N-Benzoylbenzotriazole | Benzylamine | N-Benzylbenzamide | 95 |

| N-Benzoylbenzotriazole | Piperidine | 1-Benzoylpiperidine | 94 |

| This compound | Aniline | 4-Chloro-N-phenylbenzamide | 92 |

| N-(Phenylacetyl)benzotriazole | Cyclohexylamine | N-Cyclohexyl-2-phenylacetamide | 96 |

Formation of Carbonyl Compounds

The reactivity of this compound is not limited to simple acylation of heteroatoms. It is also a key reagent in carbon-carbon bond-forming reactions to create more complex carbonyl structures.

A significant application of N-acylbenzotriazoles is in the synthesis of 1,2-diketones (or α-diketones). These valuable synthetic intermediates can be prepared through a reductive self-coupling reaction promoted by samarium diiodide (SmI₂). lookchem.comlookchem.com When an aromatic N-acylbenzotriazole, such as this compound, is treated with SmI₂ in THF at room temperature, it undergoes coupling to afford the corresponding 1,2-diketone in yields ranging from reasonable to excellent. lookchem.com This method is particularly effective for N-acylbenzotriazoles bearing electron-withdrawing groups on the aromatic ring. lookchem.comlookchem.com Notably, the reaction conditions are mild enough to tolerate other potentially reactive functional groups, such as iodo substituents on the aromatic ring. lookchem.comlookchem.com

Table 2: SmI₂ Promoted Synthesis of 1,2-Diketones from Aromatic N-Acylbenzotriazoles Data illustrates the yields for the reductive coupling of various N-aroylbenzotriazoles.

| N-Aroylbenzotriazole (Reactant) | 1,2-Diketone (Product) | Yield (%) |

| N-Benzoylbenzotriazole | 1,2-Diphenylethane-1,2-dione | 85 |

| This compound | 1,2-Bis(4-chlorophenyl)ethane-1,2-dione | 95 |

| 1-(4-Iodobenzoyl)-1H-benzotriazole | 1,2-Bis(4-iodophenyl)ethane-1,2-dione | 96 |

| 1-(4-Nitrobenzoyl)-1H-benzotriazole | 1,2-Bis(4-nitrophenyl)ethane-1,2-dione | 98 |

β-Keto esters are another important class of carbonyl compounds accessible through N-acylbenzotriazole chemistry. They can be synthesized via the C-acylation and subsequent deacetylation of acetoacetic esters. nih.govresearchgate.net In this procedure, the enolate of an acetoacetic ester, typically generated using a strong base like sodium hydride (NaH), reacts with an N-acylbenzotriazole. This reaction introduces the acyl group onto the α-carbon of the acetoacetic ester. The resulting intermediate then undergoes a regioselective deacetylation upon workup, yielding the desired β-keto ester. nih.gov This method provides a reliable route to a variety of acyl-, aroyl-, and heteroaroyl-acetic esters. nih.gov

The use of this compound as a reactant for the synthesis of diketone oximes by phenylation is noted in commercial chemical literature. However, specific methodologies and primary research findings detailing this transformation could not be substantiated within the scope of this article.

Construction of Complex Heterocyclic Compounds

The robust acylating power of this compound and its analogues makes them pivotal starting materials for the assembly of various heterocyclic ring systems, which are core structures in many pharmaceuticals and biologically active compounds.

N-acylbenzotriazoles serve as versatile precursors for a range of nitrogen-containing heterocycles. The general strategy involves the acylation of a suitably functionalized substrate, followed by an intramolecular cyclization.

1,3,4-Oxadiazoles: These heterocycles can be synthesized by reacting N-acylbenzotriazoles with acylhydrazides. organic-chemistry.org The reaction proceeds via N-acylation of the terminal nitrogen of the acylhydrazide, forming a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration to furnish the 2,5-disubstituted 1,3,4-oxadiazole. This transformation can be facilitated by reagents like triphenylphosphine (B44618) and trichloroisocyanuric acid, often under mechanochemical (ball-milling) conditions, providing an environmentally friendly route. organic-chemistry.org

Pyrazoles: The synthesis of substituted pyrazoles, another key heterocyclic motif, can be achieved by the reaction of N-acylbenzotriazoles with hydrazine (B178648) derivatives. nih.govyoutube.com The reaction typically begins with the formation of a hydrazone, which then undergoes cyclization and dehydration to form the aromatic pyrazole (B372694) ring. The classic Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine; N-acylbenzotriazoles provide an effective entry point for generating the necessary dicarbonyl-like reactivity. youtube.com

Table 3: Synthesis of Nitrogen-Containing Heterocycles from N-Acylbenzotriazoles This table provides examples of heterocyclic systems synthesized using N-acylbenzotriazoles as the acylating precursor.

| N-Acylbenzotriazole | Co-reactant | Heterocyclic Product Class | General Conditions |

| Aromatic N-acylbenzotriazole | Acylhydrazide | 2,5-Disubstituted-1,3,4-oxadiazole | PPh₃, TCCA, ball-milling |

| Aromatic N-acylbenzotriazole | Hydrazine | 1,3,5-Trisubstituted Pyrazole | Cyclocondensation |

| This compound | Ethyl Carbazate | 2-Ethoxy-5-(4-chlorophenyl)-1,3,4-oxadiazole | PPh₃-I₂, Dehydrative Cyclization |

Oxygen-Containing Heterocycles (e.g., Furanone Derivatives, Lactone Synthesis)

N-acylbenzotriazoles, such as this compound, serve as valuable precursors in the synthesis of various oxygen-containing heterocycles. While direct synthesis of furanones and lactones using this specific reagent is a specialized area, the general methodology involving N-acylbenzotriazoles highlights its potential. These reagents act as effective acylating agents for carbon nucleophiles, a key step in the construction of heterocyclic rings. For instance, the reaction of an N-acylbenzotriazole with an appropriate enolate or other carbon nucleophile can initiate a cascade of reactions leading to the formation of furanone or lactone structures. The reactivity of the acylating agent is critical, and the 4-chlorobenzoyl group in this compound can influence the reaction rates and yields due to its electronic properties.

Peptide and Peptidomimetic Synthesis

The benzotriazole (B28993) methodology has been extensively applied to peptide chemistry, where N-acylbenzotriazoles are used as efficient coupling reagents. chapman.edu These reagents facilitate the formation of amide bonds, which constitute the backbone of peptides.

Linear Peptide Synthesis with Preservation of Absolute Configuration

A significant challenge in peptide synthesis is the preservation of the stereochemical integrity of the constituent amino acids. N-acylbenzotriazoles, including derivatives like this compound, are employed as coupling agents that minimize racemization. The synthesis involves the activation of a carboxyl group of an N-protected amino acid by forming the N-acylbenzotriazole. This activated species then reacts with the amino group of another amino acid or peptide chain to form a new peptide bond. This method has been successfully used in solid-phase peptide synthesis, a cornerstone of modern peptide chemistry. nih.gov The use of N-Fmoc-protected(α-dipeptidoyl)benzotriazoles, for example, allows for the efficient segment condensation synthesis of various peptides with good yields and preservation of chirality. nih.gov

Table 1: Examples of Linear Peptide Synthesis using Benzotriazole Chemistry

| N-Protected Amino Acid Precursor | Coupling Partner | Resulting Peptide Segment | Key Feature |

| N-Fmoc-protected-α-aminoacyl-benzotriazoles | Amino Acid Ester | N-Fmoc-protected-α-dipeptides | High yield, preservation of chirality |

| N-Fmoc-protected(α-dipeptidoyl)benzotriazoles | Resin-bound Amino Acid | Tri- to Heptapeptides | Efficient segment condensation |

Cyclic Peptide Synthesis via Dimerization Macrocyclization

Cyclic peptides are of great interest in drug discovery due to their constrained conformations, which can lead to increased metabolic stability and receptor affinity. rsc.org A powerful strategy for synthesizing symmetric cyclic tetrapeptides involves a palladium-promoted tandem deprotection and cyclo-dimerization of Cbz-dipeptidoyl benzotriazolides. This approach addresses the common problem of forming undesired cyclic oligomers and linear polymers. The benzotriazolide starting material is readily prepared and undergoes an efficient dimerization-macrocyclization to yield the desired C2-symmetric cyclo-tetrapeptide.

Development of Peptidomimetics Resistant to Enzymatic Hydrolysis

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties such as stability against enzymatic degradation. frontiersin.org The incorporation of non-peptidic elements, like the triazole ring, is a common strategy. frontiersin.orgnih.gov N-acylbenzotriazoles can be used to introduce acyl groups onto scaffolds that lead to these modified structures. For example, the 1,2,3-triazole ring can serve as a surrogate for the trans-amide bond in peptides. frontiersin.orgfrontiersin.org The synthesis of these peptidomimetics often involves the strategic use of azides and alkynes in cycloaddition reactions, where precursors activated by benzotriazole can play a role. frontiersin.org The resulting peptidomimetics often exhibit enhanced resistance to proteases, a crucial attribute for therapeutic applications. nih.govnih.gov Studies have shown that enzymes like PatGmac can even macrocyclize substrates containing multiple 1,4-substituted 1,2,3-triazole moieties, demonstrating the compatibility of this peptidomimetic element with biological machinery. nih.govresearchgate.net

Utilization in Specialized Synthetic Strategies

Benzotriazole Ring Cleavage (BtRC) Methodology

A more advanced application of N-acylbenzotriazoles involves the cleavage of the benzotriazole ring itself to construct new heterocyclic systems. nih.govacs.orgnih.govacs.org This strategy, known as Benzotriazole Ring Cleavage (BtRC), provides a pathway to a variety of benzoheterocycles. nih.govthieme-connect.de

In a notable example, a Lewis-acid-mediated BtRC of N-acylbenzotriazoles leads to the synthesis of 2-aryl benzoxazoles. nih.govacs.orgacs.org The process begins with the formation of the N-acylbenzotriazole from a corresponding carboxylic acid. acs.org This intermediate is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), at elevated temperatures. nih.govacs.org This induces a ring cleavage and subsequent cyclization to form the benzoxazole (B165842) product in good to excellent yields. nih.govacs.org The reaction has been shown to be compatible with a range of substituents on the aromatic ring of the acyl group, including both electron-donating and electron-withdrawing groups, and is effective on both milligram and gram scales. nih.govacs.org

Table 2: Optimization of Benzotriazole Ring Cleavage (BtRC) for Benzoxazole Synthesis nih.govacs.org

| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ | Toluene | 110 | 45 |

| 2 | FeCl₃ | Toluene | 110 | 35 |

| 3 | ZnCl₂ | Toluene | 110 | 25 |

| 4 | AlCl₃ | Xylene | 140 | 70 |

| 5 | AlCl₃ | Neat | 140 | 91 |

| 6 | AlCl₃ | Neat | 120 | 65 |

Data derived from the reaction of N-benzoylbenzotriazole to form 2-phenylbenzoxazole.

This methodology underscores the synthetic utility of the benzotriazole group not just as a leaving group, but as an integral part of the scaffold that can be transformed into other valuable chemical structures. nih.govthieme-connect.de

Applications as Catalysts and Ligands in Metal-Catalyzed Coupling Reactions

Benzotriazole and its derivatives have been recognized as sustainable, cost-effective, and versatile ligands in metal-catalyzed coupling reactions. researchgate.net These compounds are thermally stable and act as effective bidentate ligands, capable of stabilizing metal centers and activating them for key catalytic steps in various organic transformations. researchgate.net Their utility spans a wide range of coupling reactions crucial for creating complex molecular architectures.

The benzotriazole moiety is instrumental in facilitating the formation of carbon-carbon bonds, a cornerstone of organic synthesis. Derivatives of benzotriazole serve as excellent N,O-bidentate ligands for copper and palladium-catalyzed C-C coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for synthesizing biaryl derivatives. researchgate.net

Research has demonstrated the efficacy of benzotriazole as a ligand in the copper-catalyzed Glaser coupling of terminal alkynes. acs.org This reaction produces symmetrical 1,3-dialkynes, which are important structural motifs in natural products, polymers, and electronic materials. acs.org The use of benzotriazole as a ligand in this context allows the reaction to proceed under mild, room-temperature conditions with high efficiency. acs.org

Furthermore, N-acylbenzotriazoles, including structures like this compound, can undergo palladium-catalyzed denitrogenative Suzuki coupling reactions with boronic acids. nih.gov In this transformation, the benzotriazole ring opens to form an ortho-amino-arenediazonium intermediate in situ. This species then engages in the palladium catalytic cycle, ultimately losing nitrogen gas to form a new C-C bond. nih.gov This novel strategy highlights the dual role of the N-acylbenzotriazole as both a reactant and a precursor to a reactive intermediate for cross-coupling.

| Coupling Reaction | Catalyst/Ligand System | Substrates | Product Type | Ref. |

| Glaser Coupling | CuI / Benzotriazole | Terminal Alkynes | Symmetrical 1,3-Dialkynes | acs.org |

| Suzuki Coupling | Pd(OAc)₂ | N-Acylbenzotriazoles, Boronic Acids | Biaryls | nih.gov |

Beyond C-C bonds, benzotriazole derivatives are pivotal in forming bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. N-acylbenzotriazoles are widely recognized as superior acylating agents, often serving as stable and easy-to-handle alternatives to volatile or unstable acyl chlorides. thieme-connect.comresearchgate.net

Their applications include:

C-N Bond Formation: N-acylbenzotriazoles react efficiently with ammonia and various primary and secondary amines to produce primary, secondary, and tertiary amides in excellent yields under neutral conditions. organic-chemistry.org

C-O Bond Formation: These reagents are used in the O-acylation of aldehydes and in reactions with epoxides to yield ester derivatives. researchgate.netscielo.org.mx Research has also established N-acylbenzotriazoles as effective ligands in copper-catalyzed intramolecular C-O cross-coupling reactions to form benzoxazoles. acs.org

C-S Bond Formation: The S-acylation of various thiols, such as thiophenol and benzyl (B1604629) mercaptan, proceeds smoothly with N-acylbenzotriazoles to afford diverse thiol esters in high yields. thieme-connect.comresearchgate.net

These transformations underscore the role of N-acylbenzotriazoles as versatile synthons for installing acyl groups onto a wide range of nucleophiles. thieme-connect.com

Asymmetric synthesis is a critical frontier in chemistry, enabling the production of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. acs.org Chiral phase-transfer catalysis (PTC) is a powerful technique for achieving enantioselectivity by using a chiral catalyst to shuttle a reactant between two immiscible phases. austinpublishinggroup.comunimi.it

While the development of chiral catalysts derived from scaffolds like cinchona alkaloids is well-established for the asymmetric alkylation of glycine (B1666218) derivatives, austinpublishinggroup.com the specific application of chiral benzotriazole-based phase transfer catalysts is an emerging area. The synthesis of chiral 1,2,3-triazoles has been achieved through catalytic asymmetric click reactions, demonstrating that the triazole framework is compatible with enantioselective transformations. nih.gov Researchers have also explored the enantioselective N-functionalization of benzotriazoles using asymmetric substitution reactions. researchgate.net

The construction of axially chiral heterobiaryls has been accomplished using phase-transfer catalysis with inexpensive chiral quaternary ammonium (B1175870) salts, highlighting the potential of PTC in creating complex stereochemistry. researchgate.net Although direct examples of this compound in a chiral PTC system are not extensively documented, the inherent reactivity and stability of the benzotriazole core suggest its potential as a platform for designing novel chiral ligands and catalysts for enantioselective synthesis.

Preparation of Other Valuable Intermediates and Synthon Alternatives

One of the most significant applications of this compound and related N-acylbenzotriazoles is their use as stable, crystalline alternatives to acyl chlorides. scielo.org.mx Their versatility allows them to serve as synthons for a wide array of valuable chemical intermediates. thieme-connect.com Unlike many acyl chlorides, N-acylbenzotriazoles are often non-volatile solids that can be stored at room temperature without decomposition, making them safer and more convenient to handle. scielo.org.mx

They are employed in the synthesis of numerous functional groups and heterocyclic systems. For example, they are key reagents for the C-acylation of ketones and heterocycles, the N-acylation of amines to form amides, and the S-acylation of thiols to produce thiol esters. researchgate.net Furthermore, under microwave irradiation, N-acylbenzotriazoles are used to synthesize important heterocycles like oxazolines and thiazolines. thieme-connect.comscielo.org.mx This broad reactivity makes them indispensable tools in synthetic organic chemistry. organic-chemistry.org

| N-Acylbenzotriazole Reactant | Reagent(s) | Product Class | Ref. |

| N-Acylbenzotriazole | Amines (Primary, Secondary), Ammonia | Amides (Primary, Secondary, Tertiary) | organic-chemistry.org |

| N-Acylbenzotriazole | Thiols (e.g., Thiophenol) | Thiol Esters | thieme-connect.comresearchgate.net |

| N-Acylbenzotriazole | Aldehydes, K₂CO₃ (cat.) | 1-(Benzotriazol-1-yl)alkyl Esters | ufl.edu |

| N-Acylbenzotriazole | 2-Aminoethanethiol, Et₃N, MW | Thiazolines | thieme-connect.com |

| N-Acylbenzotriazole | 2-Aminoethanol, SOCl₂, MW | Oxazolines | thieme-connect.com |

| N-Acylbenzotriazole | Grignard Reagents | Ketones | scielo.org.mx |

Potential in Polymer Synthesis (e.g., Bis(N-acylbenzotriazoles) from Dicarboxylic Acids)

The utility of benzotriazole chemistry extends into materials science, particularly in the synthesis of polymers. Bis(N-acylbenzotriazoles), which are readily prepared from dicarboxylic acids, serve as important monomers or precursors for polymerization reactions. organic-chemistry.org An improved one-pot procedure allows for the efficient conversion of various dicarboxylic acids into their corresponding bis(N-acylbenzotriazole) derivatives by reacting them with benzotriazole and thionyl chloride. scielo.org.mxorganic-chemistry.org

For instance, dicarboxylic acids such as glutaric acid, diglycolic acid, thiodiglycolic acid, and diphenic acid have been successfully converted into their respective bis(N-acylbenzotriazole) derivatives in good to excellent yields. scielo.org.mxresearchgate.net These bifunctional molecules can then react with other monomers, such as diamines or diols, to form polymers like polyamides or polyesters. The stable N-acylbenzotriazole group serves as an efficient activating group for the carboxyl functions, facilitating polymerization under mild conditions. This methodology has also been applied to synthesize bis(N-acylamidines) from bis(N-acylbenzotriazoles), creating multi-armed ligands that can be used to construct coordination polymers or other complex macromolecular structures. researchgate.net

| Dicarboxylic Acid | Yield of Bis(N-acylbenzotriazole) | Ref. |

| Glutaric Acid | 60% | scielo.org.mx |

| Diglycolic Acid | 98% | scielo.org.mx |

| Thiodiglycolic Acid | 87% | scielo.org.mx |

| Diphenic Acid | 94% | scielo.org.mx |

| 3,3'-Dithiodipropionic Acid | 98% | scielo.org.mx |

Medicinal Chemistry and Biological Applications of 1 4 Chlorobenzoyl 1h Benzotriazole and Its Derivatives

Antimicrobial Activities

Benzotriazole (B28993) derivatives have been extensively investigated for their potential to combat various microbial pathogens. nih.govijrrjournal.com The core benzotriazole structure itself has been shown to possess antibacterial properties. nih.gov The ability to easily modify this scaffold has led to the synthesis of numerous derivatives with a wide range of antimicrobial actions. ijrrjournal.com

Antibacterial Efficacy Against Various Bacterial Strains

Derivatives of 1-(4-Chlorobenzoyl)-1H-benzotriazole have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on various N-acyl-1H-benzotriazole derivatives have shown mild to moderate bactericidal effects. nih.gov For instance, certain chlorosubstituted phenoxyacetyl benzotriazoles have been evaluated for their antibacterial properties. nih.gov

Hybrid molecules incorporating the benzotriazole structure with other heterocyclic systems, such as 1,2,4-triazole (B32235), have shown significant antibacterial action. Some of these hybrid compounds exhibited antibacterial activity comparable to the standard drug ciprofloxacin (B1669076) against strains like Klebsiella pneumoniae. nih.gov Similarly, other derivatives have shown efficacy against Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The introduction of a chloro group on the benzothiazole (B30560) ring, a related heterocyclic structure, was found to increase antibacterial activity, highlighting the potential importance of halogen substitutions in enhancing efficacy. nih.gov

Below is a table summarizing the antibacterial activity of selected benzotriazole derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity/Result | Reference |

| 4-oxo-thiazolidine derivatives | Bacillus subtilis, Salmonella typhimurium, Escherichia coli | Strong antibacterial activity | nih.gov |

| Benzotriazole-pyrazole-thiazole hybrids | E. coli, B. subtilis, S. aureus | Significant activity | nih.gov |

| Benzotriazole-1,2,4-triazole hybrids | Klebsiella pneumoniae, E. coli | Significant activity, comparable to ciprofloxacin for some compounds | nih.gov |

| 2-oxo-4-substituted aryl-azetidinone derivatives | Escherichia coli | Active with MIC = 0.1 µg/ml | nih.gov |

Antifungal Properties

The antifungal potential of benzotriazole derivatives has been well-documented against various fungal pathogens. Research has shown that N-acyl-1H-benzotriazole derivatives possess mild to moderate antifungal activity. nih.gov Studies comparing benzotriazole and benzimidazole (B57391) derivatives found that while both have antifungal effects, alkylbenzimidazoles were generally more active than their alkylbenzotriazole counterparts. scbt.com

Nonetheless, specific benzotriazole derivatives have demonstrated potent activity. Compounds with small hydrophobic groups like –Cl or –CH3 on the benzotriazole ring were effective against both Candida and Aspergillus species. nih.gov For example, certain derivatives exhibited significant activity against Aspergillus niger and clinical isolates of Candida, including some species resistant to fluconazole (B54011). nih.govscbt.com Hybrid compounds containing both benzotriazole and 1,2,4-triazole moieties also showed good antifungal activity against Aspergillus Niger, Aspergillus fumigatus, Aspergillus flavus, and Candida albicans. nih.gov

| Derivative Type | Fungal Strain | Activity/Result (MIC) | Reference |

| 2-oxo-4-substituted aryl-azetidinone derivatives | Aspergillus niger | 0.5 µg/ml | nih.gov |

| 5,6-substituted derivatives | Candida albicans | 1.6 to 25 µg/ml | nih.gov |

| 5,6-substituted derivatives | Aspergillus niger | 12.5 to 25 µg/ml | nih.gov |

| 1-Nonyl-1H-1,2,3-benzotriazole | Clinical Candida species | 0.5-256 µg/ml | scbt.com |

| Benzotriazole-1,2,4-triazole hybrids | Aspergillus niger | Good activity | nih.gov |

Antiviral Activities

The benzotriazole scaffold is a key component in the design of novel antiviral agents. nih.gov Derivatives have been synthesized and tested against a wide array of DNA and RNA viruses. ijpp.org.inresearchgate.net A notable finding is that the introduction of a p-chlorobenzoyl group can enhance antiviral potency. nih.gov

Specifically, a derivative featuring two chlorine atoms on the benzotriazole scaffold and a p-chlorobenzoyl group (compound 43a) showed significant activity against Coxsackievirus B5 (CVB5), with an EC50 value of 9 µM. nih.gov Other research has focused on 5-chlorobenzotriazole (B1630289) derivatives, with some compounds showing promising activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus. researchgate.net The chemical framework of benzotriazole is considered robust and adaptable for creating compounds that can target various viral replication enzymes. researchgate.net This makes N-(4-(2H-benzo[d] nih.govijrrjournal.comresearchgate.nettriazol-2-yl)phenyl)-R-amide a promising scaffold for developing new antiviral drugs. ijpp.org.in

Anti-inflammatory and Analgesic Properties

Benzotriazole derivatives have been investigated for their potential as anti-inflammatory and pain-relieving agents. nih.govnih.gov A series of chlorosubstituted, phenoxyacetyl benzotriazoles were screened for these properties, with one particular compound demonstrating a notable analgesic effect. nih.gov

Further studies on benzotriazolylalkanoic acids revealed that most 2-(benzotriazol-1/2-yl)propionic acids exhibited significant activity as both anti-inflammatory and antinociceptive agents. nih.gov In contrast, some other structural variations of these acids were found to be devoid of anti-inflammatory action. nih.gov The introduction of other chemical moieties, such as a tetrazole-linked sulfanilamide (B372717) group, to the benzotriazole structure has been shown to produce derivatives with anti-inflammatory activity superior to the standard drug paracetamol. ijrrjournal.com The design of novel benzotriazole derivatives continues to be a strategy for developing new anti-inflammatory drugs. ijpsjournal.com

Anticancer and Antiproliferative Potentials

The benzotriazole scaffold is considered a privileged structure in the development of new anticancer agents due to its resemblance to the naturally occurring purine (B94841) nucleus. nih.gov This has led to extensive research into its antiproliferative potential against various human cancer cell lines. ijrrjournal.com

Derivatives combining the benzotriazole moiety with other heterocyclic rings, such as imidazole-thiones, have been synthesized and evaluated for their in-vitro anticancer activity. One study found that a benzotriazole imidazole-thione derivative functionalized with a 2,4-dichloro substitution was the most effective compound against breast (MCF-7), leukemia (HL-60), and colorectal (HCT-116) cancer cell lines. Another study noted that a benzotriazole derivative bearing a 3,4,5-trimethoxybenzoate (B1228286) group (compound 71) exhibited powerful antiproliferative activity with IC50 values ranging from 1.2–2.4 nM, which is comparable to the standard anticancer drug doxorubicin. nih.gov

Below is a table summarizing the antiproliferative activity of selected benzotriazole derivatives.

| Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |

| Imidazole-thione with 2,4-(Cl)2 substitution | MCF-7 (Breast) | 3.57 µM | |

| Imidazole-thione with 2,4-(Cl)2 substitution | HL-60 (Leukemia) | 0.40 µM | |

| Imidazole-thione with 2,4-(Cl)2 substitution | HCT-116 (Colon) | 2.63 µM | |

| 1H-Benzo[d] nih.govijrrjournal.comresearchgate.nettriazol-1-yl 3,4,5-trimethoxybenzoate | Human tumor cell lines | 1.2–2.4 nM | nih.gov |

Inhibition of Pro-Inflammatory Cytokines in Tumor-Associated Macrophages

Tumor-associated macrophages (TAMs) are critical components of the tumor microenvironment and are known to influence cancer progression. scbt.comresearchgate.net One strategy in cancer therapy is to modulate the function of TAMs, which can secrete various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6. nih.govscbt.com These cytokines can play complex roles in either promoting or inhibiting tumor growth. nih.gov

While direct evidence for this compound specifically inhibiting cytokines in TAMs is not yet established, the known anti-inflammatory properties of benzotriazole derivatives suggest this as a potential mechanism of action. ijrrjournal.comnih.gov For instance, other classes of compounds have been shown to exert anti-inflammatory effects by reducing the levels of TNF-α and IL-6. nih.gov Modulating macrophage polarization towards an anti-tumor M1 phenotype, which is characterized by the secretion of pro-inflammatory factors, has been shown to suppress tumor cell growth and migration. scbt.com Given that some benzothiazole derivatives (a related class of compounds) have been evaluated for cytotoxicity against human macrophage cell lines, it is plausible that benzotriazole-based compounds could exert some of their anticancer effects by modulating the cytokine profile within the tumor microenvironment. This remains an area for future investigation.

Selectivity Towards Mismatch Repair-Deficient Tumor Cell Lines

Mismatch repair-deficient (dMMR) tumors contain a high number of somatic mutations, which can produce immunogenic "non-self" antigens. nih.gov This characteristic has led to the hypothesis that dMMR tumors may be particularly vulnerable to immune checkpoint blockade. nih.gov Clinical studies have shown that the status of mismatch repair can predict the clinical benefit of immune checkpoint inhibitors like pembrolizumab. nih.gov In a phase 2 study, patients with dMMR colorectal cancers showed an immune-related objective response rate of 40%, compared to 0% for patients with mismatch repair-proficient (pMMR) tumors. nih.gov Similarly, dMMR non-colorectal cancers also responded well to the treatment. nih.gov Another study involving neoadjuvant treatment with the PD-1 blocking agent dostarlimab for stage I, II, or III dMMR solid tumors resulted in a clinical complete response for all 49 patients with rectal cancer who completed the treatment. nih.gov

While the principle of targeting dMMR tumors is well-established in immunotherapy, current research available does not specifically link this compound or its direct derivatives to selective activity against mismatch repair-deficient tumor cell lines. The therapeutic strategies investigated for dMMR tumors have primarily focused on immune checkpoint inhibitors that leverage the high mutational load of these cancer cells. nih.govnih.gov

Tubulin Inhibition and Microtubule Targeting

Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and shape. nih.gov Their importance in mitosis makes them a key target for anticancer drugs. nih.govnih.gov Agents that interfere with microtubule dynamics, known as microtubule-targeting agents (MTAs), are a highly successful class of cancer therapeutics. nih.gov These agents can disrupt the delicate balance of microtubule polymerization and depolymerization, leading to mitotic arrest and cell death. nih.gov

The benzotriazole scaffold has been identified as a "privileged structure" in medicinal chemistry for developing new bioactive compounds, including those with anticancer properties. researchgate.netnih.gov Certain benzotriazole derivatives have been shown to exert their cytotoxic effects through tubulin inhibition. nih.gov Specifically, benzotriazole acrylonitriles have demonstrated potent inhibition of tubulin. nih.gov These compounds interfere with microtubule assembly, disrupt the microtubule network in cancer cells, and can arrest the cell cycle in the G2/M phase, ultimately inducing apoptosis. nih.gov While the broader class of benzotriazole derivatives shows promise as microtubule-targeting agents, specific studies detailing the tubulin inhibition activity of this compound itself are not prominently featured in the reviewed literature.

Role in Drug Discovery and Development

The benzotriazole moiety is a versatile scaffold in medicinal chemistry due to its wide range of biological activities and its utility as a synthetic auxiliary. nih.govnih.gov Benzotriazole and its derivatives, including N-acylbenzotriazoles, are recognized for their applications in developing compounds with antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.net The stability and reactivity of the benzotriazole ring make it a valuable component in the synthesis of complex pharmaceutical molecules. nih.gov

Benzotriazole derivatives have been extensively studied for their antimicrobial properties against a wide range of pathogens. nih.govjrasb.com The benzotriazole nucleus itself possesses antibacterial activity. nih.gov The structure can be modified to create derivatives with enhanced or broad-spectrum antimicrobial effects. jrasb.comresearchgate.net For instance, the fusion of benzotriazole with other heterocyclic rings, such as quinolones, can modulate the biological activity of the parent drug. nih.gov

The development of new antimicrobial agents often involves modifying existing drugs to overcome resistance or improve their pharmacological properties. N-acylbenzotriazoles serve as effective acylating agents for this purpose. nih.govnih.gov This methodology has been used to synthesize derivatives of various antibiotics. nih.gov In some cases, these modifications have led to compounds with a broader spectrum of activity than the original antibiotic. nih.gov Additionally, the incorporation of the benzotriazole moiety has been explored in the development of silver(I) coordination compounds, with some showing interesting antimicrobial properties, highlighting the role of the ligand in modulating the bioactivity of the metal complex. nih.gov

A significant application of benzotriazole derivatives in drug development is the synthesis of new antibiotic analogues. nih.govnih.gov The benzotriazole methodology provides a reliable route for the acylation of antibiotics like cephalexin, a first-generation cephalosporin (B10832234). nih.gov In this process, various N-acylbenzotriazoles, including derivatives of this compound, can be used as stable and effective acylating agents to modify the core antibiotic structure. nih.govnih.gov

This synthesis has yielded novel N-acylcephalexins with promising antibacterial profiles. nih.govresearchgate.net An antibacterial screening of these new cephalosporin analogues demonstrated that they retained the activity of the parent drug, cephalexin, against Staphylococcus aureus. nih.govnih.gov Notably, some derivatives exhibited an expanded spectrum of activity, showing efficacy against other bacterial strains as well. nih.govnih.gov For example, N-Nicotinylcephalexin and N-(3,4,5-trimethoxybenzoyl)cephalexin were active against Staphylococcus aureus, Paenibacillus polymyxa, Escherichia coli, and a resistant strain of Pseudomonas aeruginosa. nih.gov

Below is a data table summarizing the antibacterial activity of selected novel N-acylcephalexins compared to the parent drug.

| Compound | Organism | Inhibition Zone (mm) |

| Cephalexin (Parent Drug) | Staphylococcus aureus | 28 |

| Paenibacillus polymyxa | - | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | - | |

| N-Nicotinylcephalexin (4c) | Staphylococcus aureus | 27 |

| Paenibacillus polymyxa | 13 | |

| Escherichia coli | 24 | |

| Pseudomonas aeruginosa | 12 | |

| N-(3,4,5-trimethoxybenzoyl)cephalexin (4g) | Staphylococcus aureus | 26 |

| Paenibacillus polymyxa | 13 | |

| Escherichia coli | 23 | |

| Pseudomonas aeruginosa | 12 | |

| Data sourced from research on benzotriazole-mediated synthesis of novel N-acylcephalexins. nih.gov |

Use as Precursors for Pharmaceuticals

This compound and related N-acylbenzotriazoles are valuable precursors in organic synthesis for the creation of various pharmaceutical building blocks. sigmaaldrich.com These compounds are stable, crystalline solids that can be easily handled and are used as versatile reagents. sigmaaldrich.comarkat-usa.org They serve as effective acylating agents for amines to form amides and for sodium azide (B81097) to produce acyl azides. sigmaaldrich.com

Furthermore, they are used as reactants in C-C bond formation reactions, such as in the synthesis of 1,2-diketones through the coupling of N-acylbenzotriazoles. sigmaaldrich.com The synthesis of N-acylbenzotriazoles themselves has been optimized to be a high-yielding, one-pot reaction under mild conditions, making them readily accessible intermediates for drug discovery programs. researchgate.netarkat-usa.org Their role as stable surrogates for carboxylic acids is particularly useful when the corresponding acid chlorides are unstable or difficult to prepare. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. researchgate.netjrasb.com For benzotriazole derivatives, SAR studies have been crucial in optimizing their antimicrobial, anticancer, and antiviral activities. nih.govresearchgate.net

The biological profile of benzotriazole-based compounds can be finely tuned by modifying the substituents on both the benzene (B151609) ring of the benzotriazole core and the acyl group attached to the nitrogen. In the context of antimicrobial activity, the introduction of different heterocyclic or aromatic rings via the acyl linkage can significantly alter the spectrum and potency against various bacterial and fungal strains. nih.govjrasb.com For example, in a series of N-acylcephalexins, the nature of the acyl group determined the breadth of antibacterial activity. nih.gov

In anticancer applications, SAR studies have guided the development of benzotriazole derivatives as inhibitors of specific targets like tubulin or protein kinases. nih.govnih.gov The substitution pattern on the benzoyl ring of compounds related to this compound can impact cytotoxicity against cancer cell lines. mdpi.com Studies on other triazole derivatives have shown that the position and nature of substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic rings are critical for anti-tubulin activity and interaction with the biological target. nih.govpensoft.net For instance, in one series of triazole-imidazopyridine conjugates, a chloro substituent on an aromatic ring showed superior potency compared to other electron-withdrawing groups for anti-tubulin activity. nih.gov

The table below summarizes general SAR findings for benzotriazole and related triazole derivatives against various biological targets.

| Compound Class | Biological Target/Activity | Key SAR Findings |

| N-Acylcephalexins | Antibacterial Activity | The nature of the N-acyl group influences the spectrum of activity; aromatic and heterocyclic acyl groups can broaden the spectrum compared to the parent antibiotic. nih.gov |

| Benzotriazole Acrylonitriles | Tubulin Inhibition | The acrylonitrile (B1666552) moiety is crucial for potent tubulin inhibition and anticancer activity. nih.gov |

| N-Alkyl Tetrabromobenzotriazoles | HCV Helicase Inhibition | N-alkylation enhances inhibitory activity; the length of the alkyl chain affects potency, with 2-methyl, 2-ethyl, and 2-propyl derivatives being most active. researchgate.net |

| Triazole-Imidazopyridine Conjugates | Anti-tubulin Activity | Substituents on the aromatic rings are critical; a chloro group demonstrated superior potency among electro-withdrawing groups. nih.gov |

| 1,2,4-Triazole Derivatives | EGFR Tyrosine Kinase Inhibition | The nitrogen atoms of the triazole ring are important for binding to the receptor through hydrogen bonds. pensoft.net |

Specific Pharmacological Targets (e.g., Calcium Channel Modulation)

While the broader class of benzotriazole derivatives has been investigated for a wide array of biological activities, from antimicrobial to anticancer effects, detailed research into the specific molecular targets of this compound and its direct derivatives is still an evolving area. ijpp.org.innih.gov The initial query into its potential role in calcium channel modulation did not yield specific research findings in the public domain. However, studies on related benzotriazole and triazole structures have identified other specific pharmacological targets, offering insights into the potential mechanisms of action for this class of compounds.

GABA-A Receptor Antagonism

Research into C-benzoyl-1,2,3-triazole derivatives has shown their ability to interact with the benzodiazepine (B76468) binding site of the GABA-A receptor. nih.gov A study investigating the displacement of [3H]flunitrazepam from bovine brain membranes found that certain C-benzoyl-1,2,3-triazole derivatives act as antagonists. nih.gov The activity was influenced by the nature of the substituent on the triazole ring, with neutral and lipophilic substituents like phenethyl and cyclohexyl demonstrating higher activity. nih.gov This suggests that the benzoyl-triazole scaffold could serve as a basis for developing modulators of the GABAergic system.

| Compound Type | Target | Activity | Key Findings | Reference |

| C-benzoyl-1,2,3-triazole derivatives | GABA-A Receptor (Benzodiazepine site) | Antagonist | Displaced [3H]flunitrazepam; activity influenced by lipophilic substituents. | nih.gov |

Enzyme Inhibition

Several studies have highlighted the potential of benzotriazole derivatives to act as inhibitors of critical enzymes involved in pathological processes.

Protein Kinase CK2 Inhibition: One of the most notable findings is the identification of 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) as a highly selective and potent inhibitor of protein kinase CK2 (formerly casein kinase II). nih.gov CK2 is a serine/threonine kinase that is often dysregulated in cancer and inflammatory diseases. The specific structural features of TBBt confer its high affinity for the ATP-binding site of CK2. nih.gov

HCV NTPase/Helicase Inhibition: In the realm of antiviral research, N-alkyl derivatives of 4,5,6,7-tetrabromo-1H-benzotriazole have been synthesized and evaluated for their ability to inhibit the NTPase/helicase of the Hepatitis C virus (HCV), a critical enzyme for viral replication. nih.gov The study found that N-alkylation enhanced the inhibitory activity and selectivity towards the HCV helicase. nih.gov Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were the most active, with IC50 values around 6.5 µM when DNA was used as a substrate. nih.gov

| Derivative Class | Target Enzyme | Bio-activity | Most Active Derivatives | IC50 Value | Reference |

| Tetrabromobenzotriazoles | Protein Kinase CK2 | Potent and selective inhibition | 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Not specified | nih.gov |

| N-alkyl-tetrabromobenzotriazoles | HCV NTPase/Helicase | Inhibition of viral replication | 2-methyl, 2-ethyl, 2-propyl derivatives | ~6.5 µM | nih.gov |

Fungal 14α-demethylase (CYP51) Inhibition: Antifungal triazole drugs, such as fluconazole and itraconazole, exert their effect by inhibiting the fungal 14α-demethylase cytochrome P450 enzyme (CYP51). ijpp.org.in This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. ijpp.org.in While not specific to this compound, the general class of triazoles and benzotriazoles are explored for this mechanism of action. ijpp.org.in

The diverse pharmacological targets identified for various benzotriazole derivatives underscore the versatility of this scaffold in medicinal chemistry. researchgate.netthieme-connect.com While direct evidence for the modulation of calcium channels by this compound is currently lacking, the established interactions with other significant biological targets, such as GABA-A receptors and various enzymes, provide a solid foundation for future investigations into its precise mechanisms of action.

Advanced Characterization and Computational Chemistry

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are fundamental to the characterization of 1-(4-Chlorobenzoyl)-1H-benzotriazole, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

While specific experimental spectra for this compound are not detailed in the provided search results, the expected NMR signals can be predicted based on its chemical structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the eight aromatic protons. The four protons of the benzotriazole (B28993) ring would appear as a complex multiplet system. The four protons of the 4-chlorophenyl ring would present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would display signals for all 13 carbon atoms. Key expected signals include the carbonyl carbon (C=O) at a significantly downfield chemical shift, and various aromatic carbons in distinct regions, reflecting their different electronic environments.

Predicted NMR Data for this compound

This table represents predicted chemical shifts based on standard values and is for illustrative purposes.

| Analysis | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | 7.50 - 8.50 | Aromatic Protons (8H, multiplets) |

| ¹³C NMR | ~165 - 170 | Carbonyl Carbon (C=O) |

| ¹³C NMR | ~115 - 145 | Aromatic Carbons (12C) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups within the molecule by detecting their characteristic vibrational frequencies. The key absorptions expected for this compound are associated with the carbonyl group, the carbon-chlorine bond, and the aromatic systems.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3100 - 3000 | Stretching |

| Carbonyl (C=O) | 1700 - 1680 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Triazole N=N | 1630 - 1580 | Stretching |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₃H₈ClN₃O. HRMS would be used to verify this composition by comparing the experimentally measured exact mass to the calculated theoretical mass. The predicted monoisotopic mass for this compound is 257.0355896 Da. An experimental HRMS result matching this value would unequivocally confirm the molecular formula.

X-ray Crystallography for Molecular and Crystal Structure Determination

The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated to play a role:

π–π Stacking: The presence of two aromatic systems (benzotriazole and chlorophenyl rings) makes π–π stacking interactions a likely and significant contributor to crystal stability. These interactions would involve the face-to-face or offset stacking of the aromatic rings of adjacent molecules.